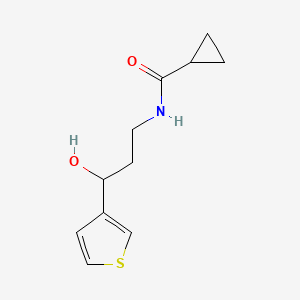

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a hydroxypropyl linker and a thiophene-3-yl substituent. The cyclopropane ring confers conformational rigidity, while the thiophene moiety may enhance π-π interactions in biological targets.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10(9-4-6-15-7-9)3-5-12-11(14)8-1-2-8/h4,6-8,10,13H,1-3,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDVFXHIQFPPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.

Introduction of the Hydroxyl Group: The hydroxyl group can be added via a hydroxylation reaction, often using an oxidizing agent like osmium tetroxide or a similar reagent.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

Oxidation: Formation of a carbonyl group.

Reduction: Formation of an amine.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Cyclopropanecarboxamide Derivatives with Heterocyclic Substituents

Key Compounds :

- N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide Hydrochloride (19): Features a pyridine-sulfonyl-pyrrolidine substituent, molecular weight 372.87 (C₁₅H₂₁ClN₄O₃S). Demonstrated as a GSK-3β inhibitor with neuroprotective effects .

- N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (23): Contains a cyanophenyl group, molecular weight 265.26 (C₁₅H₁₂N₄O). Exhibits enhanced solubility due to the polar nitrile group .

Comparison :

*Target compound’s formula inferred from structural similarity to .

Structural Insights :

- Sulfonyl and cyanophenyl groups in analogs increase polarity, affecting solubility and protein-binding interactions .

Cyclopropane vs. Cyclobutane Carboxamides

Key Compound :

- N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide (CAS 2034356-61-9): Cyclobutane analog with molecular formula C₁₂H₁₇NO₂S (MW 239.33) .

Comparison :

| Property | Target Compound (Cyclopropane) | Cyclobutane Analog |

|---|---|---|

| Ring Size | 3-membered | 4-membered |

| Ring Strain | High | Moderate |

| Molecular Weight | ~237.31 | 239.33 |

| Solubility | Likely lower | Higher (larger ring) |

Functional Impact :

Stereochemical and Functional Group Variations

Key Compound :

Comparison :

- Stereochemistry : The target compound lacks defined stereochemistry in the evidence, but chiral centers (if present) could significantly influence bioactivity.

- Substituent Effects : The isopropyl group in the analog increases lipophilicity, whereas the target’s hydroxypropyl-thiophene group balances hydrophilicity and aromatic interactions .

Non-Carboxamide Cyclopropane Derivatives

Key Compound :

- N-[3-(3-chlorophenoxy)propyl]cyclopropanamine: Cyclopropane amine with chlorophenoxy substituent (MW 225.71, C₁₂H₁₆ClNO) .

Comparison :

- Functional Groups : The absence of a carboxamide reduces hydrogen-bonding capacity, likely diminishing target affinity compared to the carboxamide series.

- Chlorophenoxy vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.